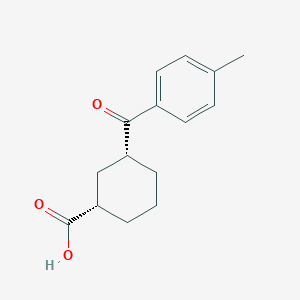![molecular formula C14H15NO5 B6324282 (1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-49-3](/img/structure/B6324282.png)
(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Overview
Description
(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique cyclopentane ring structure and the presence of a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Cyclopentane Ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentane ring.
Introduction of the Nitrophenyl Group: This step involves the nitration of a phenyl group, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Oxoethyl Group: This can be done through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo further oxidation to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Esters or amides.
Scientific Research Applications
(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the effects of nitrophenyl derivatives on biological systems, including their potential as enzyme inhibitors or signaling molecules.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
(1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: Similar structure but with a different position of the nitro group.
(1S,3R)-3-[2-(3-aminophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness: The unique combination of the cyclopentane ring, nitrophenyl group, and oxoethyl group in (1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid gives it distinct chemical and biological properties
Properties
IUPAC Name |
(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-13(7-9-4-5-11(6-9)14(17)18)10-2-1-3-12(8-10)15(19)20/h1-3,8-9,11H,4-7H2,(H,17,18)/t9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSKLRUILBBSKW-KOLCDFICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201152915 | |
| Record name | rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201152915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-49-3 | |
| Record name | rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201152915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


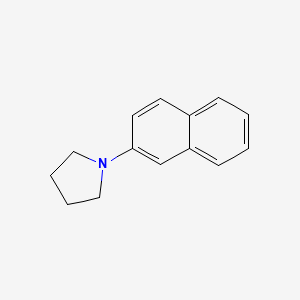
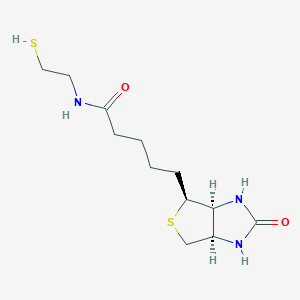
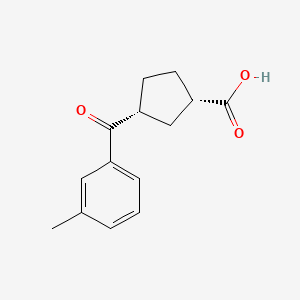


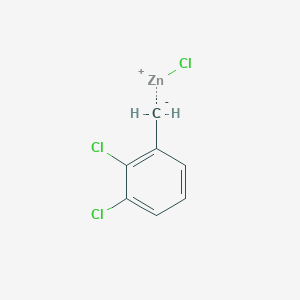
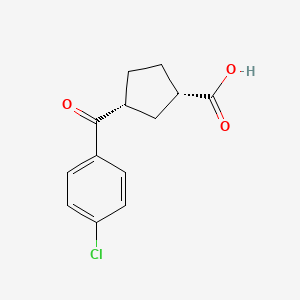
![(1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B6324253.png)
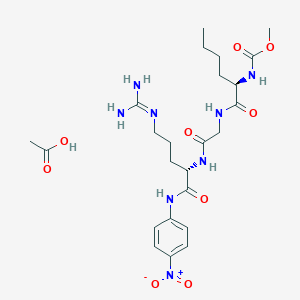
![(1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B6324265.png)
![(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B6324270.png)
![(1S,3R)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B6324275.png)
![(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B6324278.png)
